Compound Description: SB-772077-B, chemically named 4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is a novel aminofurazan-based Rho kinase inhibitor. It has demonstrated potent pulmonary and systemic vasodilator effects in rats, showing greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. [] SB-772077-B significantly decreased pulmonary arterial pressure in various experimental models of pulmonary hypertension, including those induced by U46619, hypoxia, and monocrotaline. []
Relevance: While not sharing the exact core structure, SB-772077-B belongs to the imidazopyridine class of compounds, similar to 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole. Both compounds feature an imidazole ring fused to a pyridine ring, highlighting a shared chemical class and potential for exploring similar biological activities. []
Compound Description: MK-5596, also known as N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide, is a highly selective cannabinoid-1 receptor (CB1R) inverse agonist. Developed for the treatment of obesity, MK-5596 has demonstrated efficacy in reducing body weight and food intake in diet-induced obese rat models. []
Relevance: The structure of MK-5596 contains a pyrazole ring, a key feature shared with 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole. This structural similarity suggests a potential common starting point for chemical synthesis and warrants further investigation into possible shared pharmacological properties despite targeting different receptors. []
Relevance: Though belonging to a different chemical class, 6-methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole shares the presence of an imidazole ring with 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole. The research focusing on this compound highlights the potential of imidazole-containing molecules as a starting point for developing drugs targeting various receptors, including those involved in inflammation and pain. []
Compound Description: MHV370, chemically named (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, is a potent and selective TLR7/8 antagonist. It was developed through structure-based optimization starting from a pyrazolo[3,4-b]pyridine scaffold and has demonstrated in vivo activity, warranting further development as a potential treatment for systemic autoimmune diseases. []
Relevance: MHV370 and 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole share the pyrazolopyridine core structure, albeit with different substitutions and modifications. [] This highlights the versatility of this scaffold in generating molecules with diverse biological activities and reinforces the importance of exploring various modifications to the core structure for drug discovery. []
2-(Pyrazol-4-ylamino)-pyrimidines
Compound Description: 2-(Pyrazol-4-ylamino)-pyrimidines represent a series of compounds developed as insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors. [] Optimization efforts focused on enhancing cellular lipophilic ligand efficiency (LLE) and improving physicochemical properties led to compounds with superior potency and kinase selectivity. []
Relevance: 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole and the 2-(pyrazol-4-ylamino)-pyrimidines both contain a pyrazole moiety within their core structures. [] This shared feature suggests a potential connection in terms of synthetic strategies and could serve as a basis for exploring structure-activity relationships (SAR) within this chemical space. []
GDC-0853
Compound Description: GDC-0853, chemically named (S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one, is a potent and selective Bruton’s tyrosine kinase (BTK) inhibitor. Developed for the treatment of rheumatoid arthritis and systemic lupus erythematosus, it demonstrated a unique pancreatic toxicity in rats, a finding not replicated in other species. []
Relevance: Although structurally diverse, both GDC-0853 and 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are heterocyclic compounds containing nitrogen atoms in their ring structures. [] This broad classification emphasizes the vast potential of exploring various heterocyclic scaffolds for developing novel therapeutics, while considering species-specific safety considerations. []
Core-modified Coelenterazine Luciferin Analogues
Compound Description: A series of core-modified coelenterazine luciferin analogues were synthesized, including imidazo[1,2-b]pyridazin-3(5H)-one, imidazo[2,1-f][1,2,4]triazin-7(1H)-one, imidazo[1,2-a]pyridin-3-ol, imidazo[1,2-a]quinoxalin-1(5H)-one, benzo[f]imidazo[1,2-a]quinoxalin-3(11H)-one, imidazo[1',2':1,6]pyrazino[2,3-c]quinolin-3(11H)-one and 5,11-dihydro-3H-chromeno[4,3-e]imidazo[1,2-a]pyrazin-3-one. [] These analogues were designed to explore the possibility of producing light signals at different wavelengths compared to the parent coelenterazine. While they did not exhibit bioluminescence, they produced chemiluminescence signals in a phosphate buffer, with varying intensities. []
Relevance: 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole shares the presence of an imidazole ring with several of these coelenterazine analogues, including imidazo[1,2-b]pyridazin-3(5H)-one, imidazo[2,1-f][1,2,4]triazin-7(1H)-one, and imidazo[1,2-a]pyridin-3-ol. [] This common structural element highlights the potential of imidazole-containing heterocycles for diverse applications, ranging from potential therapeutics to light-emitting molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.